2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Description
Significance of Isotopic Labeling in Contemporary Chemical and Biological Sciences
Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which can be either stable or radioactive. wikipedia.org This process creates a "labeled" compound that can be tracked and differentiated from its non-labeled counterparts. wikipedia.orgcreative-proteomics.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used due to their non-radioactive nature, which allows for safe handling and long-term studies. creative-proteomics.commoravek.com The ability to trace the fate of these labeled molecules through complex chemical reactions or biological systems provides invaluable insights into reaction mechanisms, metabolic pathways, and molecular interactions. creative-proteomics.comfiveable.me
The substitution of hydrogen with deuterium can have a notable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. researchgate.net Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow down the reaction. researchgate.net By measuring the change in reaction rate upon deuteration, chemists can gain critical insights into the transition state of a reaction and determine whether a specific C-H bond is broken during the rate-limiting step. thalesnano.comresearchgate.net This application of deuterium labeling is a fundamental tool for unraveling the intricate details of reaction pathways. wikipedia.orgthalesnano.com
In the field of quantitative bioanalysis, particularly in conjunction with mass spectrometry, deuterated compounds serve as ideal internal standards. thalesnano.comresearchgate.net An internal standard is a known quantity of a substance added to a sample to correct for variations in sample processing and analysis. Because deuterated compounds have a higher mass than their non-deuterated counterparts, they can be easily distinguished by a mass spectrometer. nih.gov However, their chemical and physical properties are nearly identical, meaning they behave similarly during extraction, chromatography, and ionization. nih.gov This co-elution and similar behavior ensure accurate and precise quantification of the target analyte. nih.gov
Furthermore, stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to study the flow of atoms through metabolic pathways. wikipedia.orgnih.gov By introducing a substrate labeled with a stable isotope, such as a ¹³C-labeled glucose or a deuterated fatty acid, into a biological system, researchers can trace the path of the label through various metabolic reactions. wikipedia.org Analysis of the isotopic enrichment in downstream metabolites provides a quantitative measure of the rates (fluxes) of different metabolic pathways, offering a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone. nih.govnih.gov
The use of deuterium in drug discovery and development has expanded significantly beyond its role as a simple tracer. acs.org The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic oxidation in a drug molecule are replaced with deuterium. uniupo.it This can slow down the rate of metabolic breakdown, a concept rooted in the kinetic isotope effect. researchgate.netresearchgate.net By reducing the rate of metabolism, particularly that mediated by cytochrome P450 (CYP450) enzymes, the pharmacokinetic profile of a drug can be improved. researchgate.netnih.gov This may lead to a longer half-life and increased systemic exposure of the active pharmaceutical ingredient. symeres.com
Deuterated compounds are also indispensable tools in absorption, distribution, metabolism, and excretion (ADME) studies, which are critical in the preclinical evaluation of drug candidates. acs.orgnih.govacs.org By administering a deuterated version of a drug, researchers can more easily identify and quantify its metabolites in complex biological matrices like plasma and urine. nih.gov This aids in building a comprehensive metabolic map of the drug, a crucial step in understanding its disposition and potential for drug-drug interactions. acs.orgnih.gov
Academic Relevance of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 within Research Contexts
The specific compound, this compound, is a deuterated analogue of 2-isopropyl-2,3-dimethylbutanoic acid. While not a widely studied compound in its own right, its structure and isotopic labeling make it relevant within specific research applications.
This compound is classified as a stable isotope-labeled (SIL) compound. cymitquimica.com This means that it contains a non-radioactive isotope, in this case, three deuterium atoms, at a specific position in its molecular structure. cymitquimica.com The "d3" designation indicates the presence of these three deuterium atoms, which replace three hydrogen atoms, likely on one of the methyl groups. cymitquimica.com As a stable isotope-labeled compound, it is safe to handle and can be used in a variety of research settings without the need for specialized radiological equipment. moravek.com
The primary research utility of this compound is as an internal standard for the quantitative analysis of its non-deuterated counterpart, 2-isopropyl-2,3-dimethylbutanoic acid, or structurally similar branched-chain fatty acids. symeres.comacs.org In mass spectrometry-based assays, its distinct mass allows it to be differentiated from the analyte of interest, while its similar chemical properties ensure that it behaves almost identically during sample preparation and analysis, thereby enabling accurate quantification. wikipedia.orgthalesnano.com
Additionally, while less common for this specific molecule, it could potentially be used as a tracer in studies investigating the metabolism or biological activity of branched-chain carboxylic acids. wikipedia.orgsymeres.com By introducing the deuterated compound into a biological system, researchers could track its uptake, distribution, and transformation, providing insights into the pathways that involve this class of molecules.
Table of Compound Properties
| Property | Value |
| Compound Name | This compound |
| Synonyms | 2,2-Diisopropylpropionic Acid-d3, 2,3-Dimethyl-2-isopropylbutanoic Acid-d3, NSC 59892-d3 cymitquimica.com |
| Molecular Formula | C₉H₁₅D₃O₂ cymitquimica.com |
| Molecular Weight | 161.26 g/mol cymitquimica.com |
| Parent Compound | 2-Isopropyl-2,3-dimethylbutanoic Acid |
| Parent CAS Number | 23119-04-2 scbt.com |
| Parent Molecular Formula | C₉H₁₈O₂ scbt.com |
| Parent Molecular Weight | 158.24 g/mol scbt.com |
Properties
Molecular Formula |
C₉H₁₅D₃O₂ |
|---|---|
Molecular Weight |
161.26 |
Synonyms |
2,2-Diisopropylpropionic Acid-d3; 2,3-Dimethyl-2-isopropylbutanoic Acid-d3; NSC 59892-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of 2 Isopropyl 2,3 Dimethylbutanoic Acid D3
Strategies for Deuterium (B1214612) Incorporation into Branched Carboxylic Acid Skeletons
Synthesizing a complex, sterically hindered structure while incorporating an isotopic label presents unique challenges. General strategies fall into three main categories: direct, regioselective deuteration of a pre-formed skeleton; broad isotopic exchange reactions; and the construction of the molecule from a deuterated precursor.
Regioselective methods aim to replace a hydrogen atom at a specific position on a molecule with deuterium. While methods exist for the ortho-deuteration of aromatic carboxylic acids or the α-deuteration of esters, achieving regioselectivity in a branched aliphatic chain can be more complex. chemrxiv.orgnih.gov
Recent advances have demonstrated the ability to target specific C(sp³)–H bonds. For instance, palladium-catalyzed methods have been developed for the late-stage β-C(sp³)–H deuteration of free carboxylic acids. chemrxiv.orgnih.govacs.org This is achieved using specially designed ligands that direct the catalyst to a specific site. nih.govacs.org Another approach involves the visible-light-photoredox-catalyzed γ-alkylation of saturated aliphatic carboxylic acid derivatives, which proceeds via a 1,5-hydrogen atom transfer (HAT) to ensure site-selectivity. nih.gov While not directly applied to the title compound, these methods illustrate the ongoing development of tools for precise deuteration.
Hydrogen-deuterium exchange (H/D exchange) reactions provide a direct route to introduce deuterium into a molecule. nih.gov These reactions often employ a transition-metal catalyst to activate C-H bonds, facilitating their exchange with a deuterium source, commonly deuterium oxide (D₂O).
Catalytic systems based on iridium and palladium have shown significant utility. chemrxiv.org For example, palladium nanoparticles have been used as efficient catalysts for H/D exchange at benzylic positions. For aliphatic systems, specific ligand design is crucial. Ethylenediamine-based ligands have been used in palladium-catalyzed systems to enable the deuteration of previously non-activated methylene (B1212753) β-C(sp³)–H bonds in free carboxylic acids. nih.govacs.org These methods rely on the reversibility of C-H activation to incorporate deuterium from a deuterated solvent. chemrxiv.orgnih.gov
| Catalytic Method | Catalyst/Reagent | Target Position | Key Features |
| β-C(sp³)–H Deuteration | Palladium(II) / Ethylenediamine-based ligand | β-position of carboxylic acids | Enables late-stage deuteration of free acids. nih.govacs.org |
| γ-C(sp³)–H Functionalization | Visible Light Photoredox / Amidyl Radical | γ-position of carboxylic acid derivatives | Site-selectivity controlled by 1,5-HAT. nih.gov |
| Remote C(sp³)–H Carboxylation | Visible Light Photoredox / Aryl Radical | Remote C(sp³)-H bonds | Utilizes CO₂ as a C1 source via 1,5-HAT. acs.org |
Perhaps the most direct and unambiguous method for producing 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is to build the molecule from a deuterated starting material. This "bottom-up" approach ensures the label is incorporated at the desired position from the outset. Convergent strategies, where different parts of the molecule are synthesized separately and then combined, are particularly well-suited for this. nih.gov
A plausible synthetic route for the parent compound, 2-Isopropyl-2,3-dimethylbutanoic acid, is the malonic ester synthesis. chegg.com This can be adapted for the deuterated version. The synthesis would begin by alkylating diethyl malonate first with an isopropyl halide and then with a sec-butyl halide. Subsequent hydrolysis and decarboxylation yield the final product.
A more direct alkylation approach could involve creating an enolate from an ester of 2,3-dimethylbutanoic acid and then alkylating it. However, for synthesizing the specific isotopologue this compound, a more controlled synthesis is required. One such pathway involves the alkylation of an isobutyric acid derivative. nih.gov A practical precursor-based synthesis would involve:
Formation of the dianion of isobutyric acid ((CH₃)₂CHCOOH) using a strong base like lithium diisopropylamide (LDA). wikipedia.org
Alkylation of this dianion with a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I).
A second alkylation step using an isopropyl halide.
Acidic workup to protonate the carboxylate, yielding the final product.
This method leverages readily available starting materials and a deuterated synthon to precisely install the d3-methyl group. The use of deuterated precursors is a common strategy in the synthesis of labeled compounds for use as internal standards in quantitative analysis. nih.goviiarjournals.org
Confirmation and Quantification of Deuterium Incorporation in this compound
Following synthesis, it is critical to verify the successful incorporation of deuterium, confirm its specific location within the molecule, and quantify the isotopic purity. rsc.orgresearchgate.net This is typically accomplished through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and isotopic analysis. rsc.orgnih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the newly incorporated methyl group would be significantly diminished or absent compared to the spectrum of the unlabeled compound. The integration of the remaining proton signals against an internal standard can be used to calculate the percentage of deuteration.
²H NMR (Deuterium NMR): Conversely, a ²H NMR spectrum would show a distinct peak at the chemical shift corresponding to the deuterated methyl group, providing direct evidence of deuterium incorporation. wikipedia.orgsigmaaldrich.com Since the natural abundance of deuterium is very low (approx. 0.016%), a strong signal in the ²H NMR spectrum is definitive proof of successful labeling. wikipedia.org This technique is particularly useful for verifying the structure and determining the position of the label in highly enriched compounds. sigmaaldrich.com
Mass spectrometry (MS) is the primary technique for quantifying the level of deuteration and assessing isotopic purity. rsc.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the necessary accuracy to distinguish between isotopologues. nih.govresearchgate.net
The analysis involves comparing the mass spectrum of the deuterated compound to its unlabeled counterpart. The unlabeled compound has a molecular weight of 158.24 g/mol . scbt.com The incorporation of three deuterium atoms in place of three hydrogen atoms increases the molecular weight by approximately 3 Da.
The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms (D₀, D₁, D₂, D₃, etc.). By analyzing the relative abundance of these isotopic ions, the average deuteration and the isotopic purity can be precisely calculated. nih.govresearchgate.netnih.gov For instance, a successful synthesis of this compound would show a base peak in the mass spectrum corresponding to the D₃ species, with minimal intensity for the D₀ (unlabeled) species.
| Analytical Technique | Information Provided | Expected Result for this compound |
| ¹H NMR | Location and extent of deuteration | Diminished signal for one of the C2-methyl groups. |
| ²H NMR | Direct detection of deuterium | A strong signal at the chemical shift of the labeled methyl group. wikipedia.orgsigmaaldrich.com |
| HR-MS | Isotopic distribution and purity | A mass spectrum with a base peak at M+3 relative to the unlabeled compound. nih.gov |
Scalability of Synthetic Procedures for Research Applications
The transition of a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale for research applications requires careful consideration of several factors. For a specialized compound like this compound, which is primarily used in research settings rather than for bulk industrial production, scalability focuses on achieving consistent yields, high purity, and ensuring the safety and efficiency of the process on a scale sufficient for its intended use (typically in the milligram to gram range). Key considerations for scaling up the synthesis of this deuterated carboxylic acid include reaction conditions, purification methods, and the handling of reactive intermediates.
Two primary synthetic routes are plausible for the preparation of this compound: the malonic ester synthesis and the carboxylation of a Grignard reagent. The scalability of each of these methods for research applications presents distinct advantages and challenges.
Malonic Ester Synthesis
The malonic ester synthesis is a well-established method for the preparation of substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.com A potential pathway to this compound would involve the sequential alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation. To incorporate the deuterium label, a deuterated alkyl halide, such as methyl-d3 iodide (CD₃I), would be used in one of the alkylation steps.
Table 1: Hypothetical Scaled-Up Malonic Ester Synthesis for Research Applications
| Step | Reactants | Reagents | Solvent | Scale (mmol) | Estimated Yield (%) | Key Considerations for Scaling |
|---|---|---|---|---|---|---|
| 1. First Alkylation | Diethyl malonate, Isopropyl bromide | Sodium ethoxide | Ethanol | 50 | 85-95 | Efficient stirring and temperature control to minimize side reactions. |
| 2. Second Alkylation | Diethyl isopropylmalonate, Methyl-d3 iodide | Sodium ethoxide | Ethanol | 45 | 80-90 | Slow addition of the alkylating agent to prevent dialkylation of the starting malonic ester. |
This table presents a hypothetical scale-up based on general principles of malonic ester synthesis for research-scale production.
Grignard Reagent Carboxylation
An alternative and often more direct route to carboxylic acids is the carboxylation of a Grignard reagent. aiche.org For the synthesis of this compound, this would involve the preparation of a suitable Grignard reagent, which is then reacted with a source of deuterated carbon dioxide or, more practically, the use of a deuterated starting material to construct the Grignard reagent itself. For instance, the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid with one additional carbon atom. organicchemistrytutor.comcymitquimica.com To introduce the d3-label, a precursor containing the trideuteromethyl group would be necessary.
The formation of Grignard reagents is a highly exothermic and moisture-sensitive reaction, which poses significant safety and handling challenges when scaling up, even for research applications. aiche.org However, the development of continuous flow chemistry has provided a safer and more efficient alternative to traditional batch processing for Grignard reactions. aiche.orgresearchgate.net Continuous flow reactors offer superior heat and mass transfer, allowing for better control over the reaction and minimizing the risks associated with the accumulation of reactive intermediates. researchgate.net This approach can lead to higher yields and purity, making it an attractive option for the scalable synthesis of research-grade this compound.
Table 2: Comparison of Batch vs. Continuous Flow Grignard Synthesis for Research Scale
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk of thermal runaway due to poor heat dissipation. | Inherently safer due to small reaction volumes and superior heat transfer. researchgate.net |
| Yield & Purity | Can be lower due to side reactions and decomposition. | Often higher due to precise control over reaction parameters. |
| Scalability | Challenging to scale up due to safety concerns. | More readily scalable by extending the operation time or using larger reactors. researchgate.net |
| Reagent Handling | Requires careful handling of pyrophoric magnesium and anhydrous solvents. | Automated systems can improve handling and consistency. |
This table provides a general comparison of batch and continuous flow methods for Grignard synthesis at a research scale.
Advanced Analytical Applications of 2 Isopropyl 2,3 Dimethylbutanoic Acid D3
Development and Validation of Quantitative Bioanalytical Methods
Quantitative bioanalytical methods are fundamental for determining the concentration of drugs, metabolites, and other xenobiotics in biological samples. The development of robust and reliable methods is crucial, and the choice of internal standard is a critical decision in this process. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry. nih.govresearchgate.net
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is employed as an internal standard (IS) in mass spectrometry (MS) for the quantification of its non-labeled counterpart, 2-Isopropyl-2,3-dimethylbutanoic acid. lgcstandards.comcymitquimica.com An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to every sample, calibrator, and quality control sample. researchgate.net Because the deuterated standard is chemically identical to the analyte but has a higher molecular weight (161.26 g/mol for the d3 version vs. 158.24 g/mol for the non-labeled version), it can be differentiated by the mass spectrometer. cymitquimica.comscbt.com This allows for ratiometric analysis, where the response of the analyte is normalized to the response of the known quantity of the internal standard, correcting for variations during sample processing and analysis.
A significant challenge in bioanalysis, especially when using liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect". littlemsandsailing.comlongdom.org This phenomenon occurs when endogenous components of the biological matrix, such as lipids, proteins, and salts, co-elute with the analyte and interfere with its ionization efficiency in the MS source. longdom.orgresearchgate.net This interference can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement), both of which compromise analytical accuracy. littlemsandsailing.comlongdom.org
The primary advantage of using this compound as an internal standard is its ability to compensate for these matrix effects. researchgate.net Since the deuterated standard has nearly identical chemical properties and chromatographic retention time as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix is effectively normalized, leading to a more accurate measurement of the analyte's true concentration. nih.gov
The use of a stable isotope-labeled internal standard like this compound directly enhances both the accuracy and precision of a quantitative method. researchgate.net Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurements.
By correcting for unpredictable sample loss during preparation and variable matrix-induced ion suppression, the internal standard ensures that the final calculated concentration is a more accurate reflection of the true amount in the sample. littlemsandsailing.comresearchgate.net Precision is improved because the ratio-based calculation minimizes the impact of random variations that can occur between different sample injections, such as slight differences in injection volume or fluctuations in the performance of the mass spectrometer. doi.org
Table 1: Impact of Internal Standard on Analytical Precision This table presents hypothetical data to illustrate the concept.
| Sample ID | Analyte Response (No IS) | %RSD (No IS) | Analyte/IS Ratio | %RSD (With IS) |
|---|---|---|---|---|
| Replicate 1 | 98,500 | \multirow{3}{}{12.5%} | 0.99 | \multirow{3}{}{1.8%} |
| Replicate 2 | 115,200 | 1.02 |
RSD: Relative Standard Deviation
Reversed-phase liquid chromatography (RPLC) is a widely used technique for the analysis of small molecules in biological fluids. doi.org In a typical RPLC application for 2-Isopropyl-2,3-dimethylbutanoic acid and its d3-labeled standard, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, frequently containing an acid modifier like formic acid to ensure the carboxylic acid is in its neutral form. doi.org The analyte and the d3-internal standard, having virtually identical polarity, co-elute from the column with a very slight or no separation, ensuring they enter the MS source simultaneously. researchgate.net This co-elution is paramount for the effective correction of matrix effects. researchgate.net
Table 2: Example RPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds. nih.gov For a compound like 2-Isopropyl-2,3-dimethylbutanoic acid, which is a carboxylic acid, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and thermally stable ester (e.g., a methyl or silyl (B83357) ester).
This derivatization would be applied to the sample extract containing both the analyte and the this compound internal standard. The derivatized analyte and internal standard, again having nearly identical properties apart from their mass, would then be separated on the GC column based on their boiling points and interaction with the stationary phase before detection by the mass spectrometer. nih.gov The non-deuterated analogue has a reported Kovats retention index of 874 on a standard non-polar column, indicating its suitability for GC analysis. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Isopropyl-2,3-dimethylbutanoic Acid |
| Acetonitrile |
Method Validation Parameters (e.g., linearity, detection limits)
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. When using this compound as an internal standard, several key performance characteristics of the method are evaluated. These include linearity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For quantitative methods, a linear response is typically desired. In methods employing this compound, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear relationship is generally demonstrated by a correlation coefficient (r²) greater than 0.99. actamedicamarisiensis.ronih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. actamedicamarisiensis.ro These parameters are critical for the analysis of trace-level carboxylic acids. For methods analyzing short-chain fatty acids, which are structurally related to the title compound, LOQs in the low micromolar to nanomolar range are often achieved, depending on the matrix and instrumentation. mostwiedzy.plnih.gov
Below is a representative table of method validation parameters for the analysis of a related short-chain fatty acid using a deuterated internal standard.
Table 1: Representative Method Validation Parameters This data is illustrative and based on typical performance for related short-chain fatty acid analysis using deuterated internal standards.
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r²) | > 0.998 | Indicates a strong linear relationship between concentration and instrument response over a defined range. |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 2 - 15 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | < 10% | The precision of the method when performed by the same analyst on the same day. |
| Inter-day Precision (%RSD) | < 15% | The precision of the method when performed by different analysts on different days. |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value. |
Applications in Metabolomics and Targeted Analysis of Carboxylic Acids
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. Carboxylic acids are a crucial class of metabolites involved in numerous biochemical pathways. The use of this compound as an internal standard is invaluable for the accurate and precise quantification of these compounds in complex biological samples such as plasma, urine, and tissue extracts. nih.gov
In targeted metabolomics, specific groups of metabolites, such as short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs), are quantified. This compound is an ideal internal standard for such analyses due to its structural similarity to many BCFAs. When added to a biological sample at a known concentration prior to extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), it co-elutes with the target analytes and experiences similar ionization effects, thus compensating for matrix effects and variations in sample recovery. nih.gov
This approach allows for the accurate quantification of a panel of related carboxylic acids, providing a detailed profile of their concentrations in the sample. Such profiles are instrumental in studying metabolic disorders and the impact of the gut microbiome on host metabolism. nih.gov
Many carboxylic acids exhibit poor chromatographic retention on reversed-phase columns and low ionization efficiency in electrospray ionization mass spectrometry, making their direct analysis challenging. To overcome these limitations, derivatization is often employed. This chemical modification of the carboxylic acid group can enhance chromatographic retention, improve ionization efficiency, and increase the specificity of detection. nih.gov
A common derivatization strategy involves converting the carboxylic acids into amides or esters. For instance, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize carboxylic acids, rendering them more amenable to LC-MS analysis. nih.gov In such a workflow, this compound would be added to the sample at the beginning of the preparation process. It would undergo the same derivatization reaction as the endogenous carboxylic acids. The resulting derivatized, deuterated internal standard is then used to normalize the signals of the derivatized analytes, ensuring accurate quantification despite any variability in the derivatization reaction efficiency.
Forensic and Environmental Analytical Chemistry (Analytical Method Development Only)
The robust and accurate quantification of carboxylic acids is also critical in forensic and environmental analysis. In these fields, the development of reliable analytical methods is paramount for obtaining legally defensible or environmentally compliant data.
In forensic toxicology, for example, the quantification of drugs that are carboxylic acids, such as valproic acid, is essential for determining therapeutic levels or detecting overdoses. nih.govunipd.it The development of analytical methods for these compounds in complex matrices like whole blood or post-mortem tissues relies heavily on the use of stable isotope-labeled internal standards to ensure accuracy and precision. nih.govunipd.it 2-Isopropyl-2,3-dimethylbutanoic Acid, being structurally related to valproic acid, makes its deuterated form a suitable internal standard for the development of such forensic analytical methods.
In environmental chemistry, there is a growing need to monitor the presence and concentration of industrial carboxylic acids in effluents and wastewater. mostwiedzy.plpatsnap.com The development of analytical methods for these compounds often involves gas chromatography-mass spectrometry (GC-MS) or LC-MS. For GC-MS analysis, derivatization is typically required to make the carboxylic acids volatile. mostwiedzy.pl In either platform, the use of a deuterated internal standard like this compound during method development is crucial for creating a robust assay that can handle the complexity and variability of environmental samples. patsnap.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2-diisopropylpropionic acid |
| 3-nitrophenylhydrazine (3-NPH) |
Mechanistic Biological Studies Utilizing 2 Isopropyl 2,3 Dimethylbutanoic Acid D3 As a Tracer
Investigation of Metabolic Pathways of Branched-Chain Carboxylic Acids
The metabolism of branched-chain amino acids (BCAAs) and their corresponding carboxylic acid derivatives is a fundamental area of biochemical research. nih.govnih.govnih.gov These pathways are crucial for energy homeostasis and are implicated in various physiological and pathological states. nih.govresearchgate.net The use of isotopically labeled compounds like 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is instrumental in dissecting these complex metabolic networks.
The presence of the deuterium (B1214612) label on the isopropyl group of this compound allows for the precise tracking of its metabolic fate within a biological system. As the parent compound undergoes enzymatic transformation, the deuterium atoms act as a beacon, enabling the identification of downstream metabolites through mass spectrometry-based techniques. nih.govcolumbia.edunih.gov
For instance, in studies analogous to those performed with other deuterated fatty acids, the metabolic processing of this compound can be monitored by analyzing biological matrices such as plasma, urine, or tissue homogenates. nih.govnih.gov The detection of the d3-label in various metabolic products provides direct evidence of the biochemical transformations the isopropyl moiety has undergone. This allows researchers to map the flow of carbon and hydrogen atoms from the initial substrate to its various metabolic endpoints.
A hypothetical metabolic tracer study using this compound might yield the following distribution of the deuterium label in key metabolic products, as determined by mass spectrometry.
| Metabolite | Deuterium Retention (%) | Implied Metabolic Step |
| Parent Compound | 100 | Unchanged molecule |
| Hydroxylated Metabolite | 100 | Oxidation not at the isopropyl group |
| Oxidized Isopropyl Metabolite | 0 | Oxidation at the deuterated position |
| Glucuronide Conjugate | 100 | Conjugation of the parent acid |
This interactive table illustrates how the retention or loss of the deuterium label in different metabolites can elucidate the specific metabolic pathways involved.
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govlibretexts.org This effect is particularly pronounced when a carbon-hydrogen bond is cleaved in the rate-determining step of an enzymatic reaction. acs.org By comparing the metabolic rate of 2-Isopropyl-2,3-dimethylbutanoic Acid with its d3-deuterated counterpart, researchers can infer whether the cleavage of a C-H bond on the isopropyl group is a critical step in the enzymatic mechanism.
The primary enzymes responsible for the oxidative metabolism of many xenobiotics, including branched-chain carboxylic acids, are the cytochrome P450 (CYP) enzymes. nih.govnih.govyoutube.comyoutube.com If a CYP-mediated hydroxylation of the isopropyl group is a key metabolic pathway, a significant KIE would be expected. The magnitude of the KIE provides valuable insight into the transition state of the reaction and the degree to which C-H bond cleavage is rate-limiting.
Preclinical Pharmacokinetic and Metabolic Stability Studies
Deuteration of a drug candidate can significantly impact its pharmacokinetic profile. nih.govdeutramed.com Preclinical studies using this compound are essential for understanding these effects.
In vitro metabolic stability assays are a cornerstone of early drug development, providing an initial assessment of how a compound is metabolized by liver enzymes. nih.gov The most common of these is the microsomal stability assay, where the test compound is incubated with liver microsomes, which are rich in CYP enzymes.
The metabolic stability of this compound would be compared to its non-deuterated analog. A slower rate of degradation for the deuterated compound would indicate that metabolism at the isopropyl group is a significant clearance pathway and that deuteration at this position enhances metabolic stability.
Below is a representative data table from a hypothetical microsomal stability assay comparing the two compounds.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-Isopropyl-2,3-dimethylbutanoic Acid | 25 | 27.7 |
| This compound | 75 | 9.2 |
This interactive table demonstrates the potential impact of deuteration on the in vitro metabolic stability of the compound.
The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of drug metabolism. wikipedia.orgnih.gov For this compound, the KIE is the ratio of the rate of metabolism of the non-deuterated (protio) compound to the deuterated compound (kH/kD). A KIE significantly greater than 1 suggests that the cleavage of the C-H bond at the site of deuteration is a rate-limiting step in the metabolic process. libretexts.org
Studies with other deuterated compounds have shown that the magnitude of the KIE can vary depending on the specific CYP enzyme involved and the nature of the substrate. nih.gov For a branched-chain carboxylic acid like this, oxidation can occur at several positions. Observing a significant KIE with the d3-labeled compound would strongly implicate the isopropyl group as a primary site of metabolic attack.
When a primary metabolic pathway is slowed or blocked by deuteration, the metabolism of the compound can be redirected towards alternative pathways. nih.govosti.govosti.govacs.org This phenomenon, known as metabolic switching, is a critical consideration in the development of deuterated drugs.
Isotopic Labeling for Substrate Competition Studies in Enzymology
The use of stable isotope-labeled compounds is a cornerstone of modern biochemical and metabolic research, providing a powerful tool to trace the fate of molecules in complex biological systems. nih.govnih.gov In the field of enzymology, isotopically labeled substrates, such as those containing deuterium (²H), are invaluable for elucidating reaction mechanisms and quantifying the kinetics of enzymatic processes. nih.govnih.gov Specifically, in substrate competition studies, the use of a deuterated tracer like this compound allows for the simultaneous tracking of the labeled and unlabeled substrate, providing insights into enzyme-substrate specificity and the factors that govern metabolic pathways. acs.org
The principle behind using a deuterated tracer in substrate competition experiments lies in the ability to distinguish between the tracer and its endogenous, non-labeled counterpart using mass spectrometry. nih.gov When an enzyme is presented with a mixture of the deuterated and non-deuterated forms of a substrate, the relative rates of their conversion to products can be precisely measured. This approach is particularly useful for studying enzymes that act on fatty acids, a class of molecules central to energy metabolism and cellular signaling. embopress.orgmdpi.com
While direct experimental data on the use of this compound in substrate competition studies is not extensively available in the public domain, the principles of such an investigation can be outlined based on established methodologies with other deuterated fatty acids. nih.govnih.gov A typical study would involve the incubation of a specific enzyme or cell culture with a known mixture of 2-Isopropyl-2,3-dimethylbutanoic Acid and its d3-labeled variant.
The primary analytical technique for these studies is gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can separate the metabolic products and differentiate between the isotopically labeled and unlabeled molecules based on their mass-to-charge ratio. nih.govnih.gov
Hypothetical Research Findings from a Substrate Competition Study
To illustrate the type of data generated from such an experiment, consider a hypothetical study where an enzyme is tested for its preference between the deuterated and non-deuterated forms of 2-Isopropyl-2,3-dimethylbutanoic Acid. The results could be presented in the following tables.
Table 1: Initial Substrate Concentrations
This table would detail the starting concentrations of the labeled and unlabeled substrates in the reaction mixture.
| Compound | Initial Concentration (µM) |
| 2-Isopropyl-2,3-dimethylbutanoic Acid | 50 |
| This compound | 50 |
Table 2: Product Formation Over Time
This table would show the concentration of the products formed from each substrate at different time points, allowing for the calculation of reaction rates.
| Time (minutes) | Product from Unlabeled Substrate (µM) | Product from Labeled Substrate (µM) |
| 5 | 10.2 | 9.8 |
| 10 | 19.8 | 19.1 |
| 20 | 35.1 | 34.5 |
| 30 | 45.3 | 44.7 |
Table 3: Kinetic Isotope Effect (KIE) Calculation
From the data in Table 2, the kinetic isotope effect can be determined. The KIE is the ratio of the rate of reaction of the lighter isotopologue (kH) to the rate of reaction of the heavier isotopologue (kD). A KIE value different from 1 indicates that the C-D bond is involved in a rate-determining step of the reaction.
| Parameter | Value |
| Rate of reaction for unlabeled substrate (kH) | (Calculated from Table 2) |
| Rate of reaction for labeled substrate (kD) | (Calculated from Table 2) |
| Kinetic Isotope Effect (kH/kD) | (Calculated Ratio) |
The findings from such a study would provide detailed insights into how the enzyme recognizes and processes 2-Isopropyl-2,3-dimethylbutanoic Acid. A significant kinetic isotope effect would suggest that the cleavage of a C-H bond at the deuterated position is a critical step in the enzymatic reaction. Conversely, a KIE close to unity would imply that this bond cleavage is not rate-limiting. This information is crucial for understanding the enzyme's catalytic mechanism at a molecular level.
Future Directions and Emerging Research Avenues for 2 Isopropyl 2,3 Dimethylbutanoic Acid D3
Integration with Advanced Mass Spectrometry Techniques
The use of stable isotope-labeled compounds, such as 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, as internal standards is a cornerstone of quantitative analysis by mass spectrometry. texilajournal.comnih.govscispace.com The future integration of this compound with advanced mass spectrometry techniques promises to enhance the accuracy, precision, and robustness of analytical methods.
One of the primary advantages of using a deuterated internal standard is its ability to compensate for variations in sample preparation and matrix effects, which can significantly impact the ionization efficiency of an analyte. texilajournal.com As this compound co-elutes with its non-deuterated counterpart, it experiences similar ionization suppression or enhancement, allowing for more reliable quantification. texilajournal.com Future research will likely focus on the application of this internal standard in complex biological matrices, such as plasma, urine, and tissue homogenates, to quantify the endogenous levels of 2-isopropyl-2,3-dimethylbutanoic acid and its metabolites.
Advanced mass spectrometry platforms, such as high-resolution Orbitrap and time-of-flight (TOF) instruments, will enable more precise measurement of the mass-to-charge ratio of both the analyte and the internal standard, further improving analytical specificity. Moreover, the development of tandem mass spectrometry (MS/MS) methods will allow for the selective monitoring of specific fragment ions, reducing interferences from co-eluting compounds. researchgate.net
| Property | Non-Deuterated Analyte | Deuterated Internal Standard |
| Compound Name | 2-Isopropyl-2,3-dimethylbutanoic Acid | This compound |
| Molecular Formula | C9H18O2 | C9H15D3O2 |
| Monoisotopic Mass | 158.1307 | 161.1495 |
| Mass Difference | - | +3.0188 |
This table illustrates the theoretical mass difference between the non-deuterated analyte and its d3-labeled internal standard, which is fundamental for their differentiation in mass spectrometry.
Challenges that may be explored in future research include the potential for isotopic exchange of deuterium (B1214612) atoms under certain analytical conditions and the presence of natural isotopes that could interfere with the signal of the internal standard. scispace.comnih.gov
Potential for Expanding Tracer Applications in Systems Biology
The use of stable isotope-labeled compounds as tracers has revolutionized the study of metabolic pathways. This compound holds significant potential for expanding these applications in the field of systems biology. By introducing the deuterated compound into a biological system, researchers can trace its metabolic fate and quantify the flux through various metabolic pathways.
In systems biology, understanding the dynamic changes in metabolite concentrations and pathway fluxes is crucial. By employing this compound as a tracer, it becomes possible to investigate the metabolism of branched-chain fatty acids and their role in cellular processes. This can provide insights into disease states where fatty acid metabolism is dysregulated. clearsynth.comrsc.org
Future research could involve administering this compound to cell cultures or animal models and using mass spectrometry to identify and quantify its deuterated metabolites. This would allow for the mapping of metabolic networks and the identification of key enzymes and regulatory points. Such studies could shed light on the interconnectedness of different metabolic pathways and how they are perturbed in response to various stimuli. nih.gov
| Experimental Step | Description | Data Output |
| Tracer Introduction | Administration of this compound to a biological system (e.g., cell culture). | Known starting concentration of the labeled compound. |
| Sample Collection | Collection of biological samples (e.g., cell lysates, media) at various time points. | Time-course samples for metabolic analysis. |
| Metabolite Extraction | Extraction of metabolites from the collected samples. | A mixture of labeled and unlabeled metabolites. |
| LC-MS/MS Analysis | Separation and detection of metabolites by liquid chromatography-tandem mass spectrometry. | Mass chromatograms showing the abundance of deuterated and non-deuterated metabolites. |
| Data Analysis | Quantification of labeled and unlabeled metabolites to determine metabolic flux. | Flux rates through specific metabolic pathways. |
This table outlines a hypothetical workflow for a metabolic tracer study using this compound in systems biology.
Development of Novel Synthetic Routes to Related Deuterated Analogs
The synthesis of deuterated compounds can be challenging, and the development of novel and efficient synthetic routes is an active area of research. researchgate.netresearchgate.net For this compound and its related analogs, future research will likely focus on creating more versatile and cost-effective synthetic methods.
One promising approach is the use of late-stage C-H deuteration, which allows for the introduction of deuterium atoms into a molecule at a late step in the synthetic sequence. acs.org This can be particularly advantageous for complex molecules where the introduction of deuterium early on might not be feasible. Another area of exploration is the use of transition metal-catalyzed hydrogen-deuterium exchange reactions, which can provide high levels of deuteration with good regioselectivity. nih.govresearchgate.net
The development of synthetic routes to a variety of deuterated analogs of 2-isopropyl-2,3-dimethylbutanoic acid, with deuterium labels at different positions, would be highly valuable. These analogs could be used to probe specific aspects of its metabolism and to serve as a panel of internal standards for the quantification of various metabolites.
| Synthetic Strategy | Description | Potential Advantages |
| Late-Stage C-H Deuteration | Direct replacement of C-H bonds with C-D bonds on a pre-existing molecular scaffold. acs.org | Access to deuterated analogs that are difficult to synthesize by other means. |
| Palladium-Catalyzed H-D Exchange | Use of a palladium catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D2O. nih.gov | High efficiency and selectivity for certain positions. |
| Synthesis from Unsaturated Precursors | Reduction of a double or triple bond in a precursor molecule using a deuterium source. researchgate.net | Can provide specific and high levels of deuteration. |
| Organocatalysis | Use of small organic molecules as catalysts for deuteration reactions. | Environmentally friendly and can offer unique selectivities. |
This table summarizes potential synthetic strategies for the development of novel deuterated analogs of 2-Isopropyl-2,3-dimethylbutanoic Acid.
Applications in Chemo-Enzymatic Synthesis of Labeled Compounds
Chemo-enzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, is an emerging area with great potential for the production of labeled compounds. Future research into the use of this compound and related compounds could leverage this approach to create highly specific and complex labeled molecules.
Enzymes can be used to catalyze reactions with high stereoselectivity and regioselectivity, which is often difficult to achieve with traditional chemical methods. For example, lipases could be employed for the stereoselective esterification or hydrolysis of deuterated carboxylic acids, leading to the production of enantiomerically pure labeled compounds.
The combination of chemical synthesis to produce the deuterated backbone of this compound, followed by enzymatic transformations to introduce other functional groups or to resolve stereoisomers, could be a powerful strategy. This would enable the synthesis of a wide range of labeled compounds for use as metabolic probes and internal standards.
| Reaction Step | Method | Description |
| Deuterated Backbone Synthesis | Chemical Synthesis | Synthesis of this compound using methods such as H-D exchange or from deuterated starting materials. |
| Enzymatic Resolution | Enzymatic Reaction | Use of a lipase (B570770) to selectively esterify one enantiomer of the racemic deuterated acid, allowing for the separation of the two enantiomers. |
| Further Functionalization | Chemical or Enzymatic | Additional chemical or enzymatic steps to add other labels (e.g., 13C, 15N) or to modify the molecule for specific applications. |
This table illustrates a potential chemo-enzymatic workflow for the synthesis of specifically labeled analogs of this compound.
Q & A
Q. What are the recommended synthetic routes for incorporating deuterium into 2-Isopropyl-2,3-dimethylbutanoic Acid-d3?
Deuterium incorporation typically involves isotope exchange reactions or the use of deuterated precursors. For branched carboxylic acids like this compound, methods such as acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or CD₃OD) under controlled pH and temperature are common. Alternatively, deuterated alkyl halides or Grignard reagents can be used during synthesis. Ensure reaction intermediates are characterized via NMR to confirm deuterium placement and purity .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Use a combination of ¹H/²H NMR to confirm deuterium incorporation ratios and FT-IR to verify functional groups (e.g., carboxylic acid O-H/D stretching). Mass spectrometry (HRMS or LC-MS) is critical for determining isotopic purity and molecular ion peaks. Cross-reference spectral data with databases like NIST Chemistry WebBook, though note that discrepancies may arise due to deuterium’s isotopic effects .
Q. What chromatographic methods are optimal for purifying this compound?
Reverse-phase HPLC with C18 columns and deuterium-compatible mobile phases (e.g., D₂O/acetonitrile-d₃) minimizes proton contamination. For preparative purification, flash chromatography using silica gel modified with deuterated solvents can improve separation efficiency. Monitor elution via UV-Vis at 210–220 nm for carboxylic acid detection .
Advanced Research Questions
Q. How should researchers address contradictory spectral data when characterizing this compound?
Contradictions in NMR or MS data often stem from isotopic impurities or solvent interactions. Methodological steps include:
- Repeating synthesis with rigorously anhydrous/deuterated solvents.
- Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- Comparing results with computational models (DFT calculations for NMR chemical shifts).
- Cross-validating with independent techniques like X-ray crystallography if crystalline derivatives are available .
Q. What experimental designs are suitable for studying kinetic isotope effects (KIEs) in reactions involving this compound?
Employ factorial design to isolate variables (e.g., temperature, solvent deuteration level, catalyst loading). For KIE determination:
- Conduct parallel reactions with protonated and deuterated analogs under identical conditions.
- Use GC-MS or LC-MS to quantify reaction rates.
- Apply the Swain-Schaad relationship to validate primary vs. secondary KIEs. Theoretical frameworks should align with transition-state theory to interpret mechanistic implications .
Q. How can researchers integrate this deuterated compound into metabolic tracer studies?
Design stable isotope-resolved metabolomics (SIRM) protocols:
- Administer this compound to cell cultures or model organisms.
- Extract metabolites and analyze via LC-HRMS to track deuterium incorporation into downstream products (e.g., acyl-CoA derivatives).
- Use pathway enrichment analysis to map metabolic fluxes. Ensure controls account for natural isotope abundance and background noise .
Q. What strategies mitigate deuterium loss during long-term storage of this compound?
Store the compound in sealed, argon-purged vials at −80°C to minimize H/D exchange with ambient moisture. Pre-treat storage containers with deuterated solvents (e.g., DCM-d₂) to passivate surfaces. Regularly validate stability via qNMR over extended periods .
Methodological Frameworks and Theoretical Considerations
Q. How should researchers align studies on this compound with broader chemical theory?
Link experiments to isotope effect theories (e.g., vibrational frequency changes impacting reaction rates) or steric and electronic effects in branched carboxylic acids. For example, deuterium’s mass difference may alter hydrogen-bonding networks, affecting solubility or enzyme binding in biochemical assays. Use computational tools (e.g., Gaussian or ORCA) to model these interactions .
Q. What statistical approaches are recommended for analyzing variability in biological assays using this deuterated analog?
Apply multivariate analysis (PCA or PLS-DA) to distinguish isotopic effects from biological variability. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare deuterated vs. non-deuterated groups. Ensure sample sizes are justified via power analysis to detect meaningful effect sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
